Ethyl 2-[(ethoxycarbonyl)amino]-2-{[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]amino}-3,3,3-trifluoropropanoate
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Overview
Description
Ethyl 2-[(ethoxycarbonyl)amino]-2-{[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]amino}-3,3,3-trifluoropropanoate is a complex organic compound that features a trifluoromethyl group, a thiadiazole ring, and an ethoxycarbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[(ethoxycarbonyl)amino]-2-{[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]amino}-3,3,3-trifluoropropanoate typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the thiadiazole ring, introduction of the trifluoromethyl group, and subsequent functionalization to introduce the ethoxycarbonyl and ethylsulfanyl groups. Common reagents used in these reactions include sulfur, hydrazine, and various alkylating agents. The reaction conditions often involve elevated temperatures and the use of solvents such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to improve reaction efficiency and the development of catalytic processes to reduce the need for stoichiometric reagents.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[(ethoxycarbonyl)amino]-2-{[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]amino}-3,3,3-trifluoropropanoate can undergo various types of chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups on the thiadiazole ring can be reduced to amines.
Substitution: The ethoxycarbonyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines for substitution reactions. The reaction conditions vary depending on the specific transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethylsulfanyl group would yield sulfoxides or sulfones, while reduction of the nitro groups would yield amines.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structural features make it a candidate for studying enzyme interactions and protein binding.
Medicine: It may have potential as a pharmaceutical intermediate or active ingredient due to its bioactive functional groups.
Industry: It can be used in the development of new materials with specific properties, such as fluorinated polymers.
Mechanism of Action
The mechanism by which Ethyl 2-[(ethoxycarbonyl)amino]-2-{[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]amino}-3,3,3-trifluoropropanoate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors through hydrogen bonding, hydrophobic interactions, and electrostatic interactions. The trifluoromethyl group can enhance binding affinity by increasing lipophilicity, while the thiadiazole ring can participate in π-π stacking interactions.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-[(ethoxycarbonyl)amino]-2-{[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]amino}-3,3,3-trifluoropropanoate
- Ethyl 2-[(ethoxycarbonyl)amino]-2-{[5-(ethylsulfanyl)-1,3,4-oxadiazol-2-yl]amino}-3,3,3-trifluoropropanoate
Uniqueness
Ethyl 2-[(ethoxycarbonyl)amino]-2-{[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]amino}-3,3,3-trifluoropropanoate is unique due to the presence of both a trifluoromethyl group and a thiadiazole ring, which confer distinct chemical and physical properties. The trifluoromethyl group increases the compound’s lipophilicity and metabolic stability, while the thiadiazole ring can enhance its binding interactions with biological targets.
Properties
Molecular Formula |
C12H17F3N4O4S2 |
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Molecular Weight |
402.4 g/mol |
IUPAC Name |
ethyl 2-(ethoxycarbonylamino)-2-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)amino]-3,3,3-trifluoropropanoate |
InChI |
InChI=1S/C12H17F3N4O4S2/c1-4-22-7(20)11(12(13,14)15,17-9(21)23-5-2)16-8-18-19-10(25-8)24-6-3/h4-6H2,1-3H3,(H,16,18)(H,17,21) |
InChI Key |
PSGZFECETNSKKX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C(F)(F)F)(NC1=NN=C(S1)SCC)NC(=O)OCC |
Origin of Product |
United States |
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